3-(tert-butyldimethylsilyloxy)propan-1-amine

CAS No.: 115306-75-7

Cat. No.: VC2356980

Molecular Formula: C9H23NOSi

Molecular Weight: 189.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115306-75-7 |

|---|---|

| Molecular Formula | C9H23NOSi |

| Molecular Weight | 189.37 g/mol |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine |

| Standard InChI | InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 |

| Standard InChI Key | LNSJAAYIGOFKTA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCCCN |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCCN |

Introduction

Chemical Identity and Structure

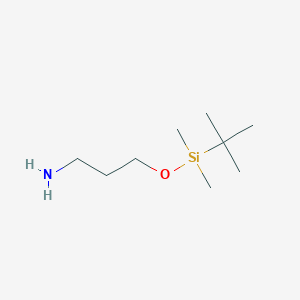

3-(tert-butyldimethylsilyloxy)propan-1-amine is identified by the CAS number 115306-75-7, with a molecular formula of C9H23NOSi and a molecular weight of 189.37 g/mol. This compound features a three-carbon chain with an amine group at one end and a silyl ether group at the other. The systematic IUPAC name for this compound is 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine.

The compound is also known by several synonyms, including:

-

3-((tert-butyldimethylsilyl)oxy)propylamine

-

3-(tert-butyldimethylsilanyloxy)propylamine

The chemical structure can be identified using standard chemical identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 |

| InChI Key | LNSJAAYIGOFKTA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)Si(C)OCCCN |

Table 1: Chemical Identifiers for 3-(tert-butyldimethylsilyloxy)propan-1-amine

Physical and Chemical Properties

Physical Properties

3-(tert-butyldimethylsilyloxy)propan-1-amine exhibits distinct physical characteristics that influence its handling and application in laboratory settings. According to multiple sources, this compound typically presents as a colorless to almost colorless clear liquid, though it may be found in solid form in some commercial preparations .

The key physical properties of this compound are summarized in the table below:

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless to almost colorless clear liquid | |

| Boiling Point | 70°C (at 3.5 mmHg) | |

| Flash Point | 83°C | |

| Specific Gravity | 0.86 | |

| Molecular Weight | 189.37 g/mol | |

| Purity (Commercial) | >98% |

Table 2: Physical Properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine

Chemical Properties

The chemical behavior of 3-(tert-butyldimethylsilyloxy)propan-1-amine is largely determined by its functional groups - the primary amine and the silyl ether. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions.

Key chemical properties include:

-

The primary amine group (-NH2) acts as a nucleophile in various chemical reactions

-

The silyl ether linkage (Si-O) provides protection for the hydroxyl group while being stable to many reaction conditions

-

The compound is moisture-sensitive due to potential hydrolysis of the silyl ether group

Applications and Uses

Organic Synthesis

3-(tert-butyldimethylsilyloxy)propan-1-amine serves as an important building block in organic synthesis with several key applications:

-

It functions as a key component in the ring-opening cyclization of spirocyclopropane

-

The compound is utilized in the formation of carbon-carbon bonds in complex molecule synthesis

-

It serves as a bifunctional linker in various chemical transformations due to its orthogonal reactive groups

Research Applications

The compound finds significant use in research settings:

-

As a reagent in the development of pharmaceutical intermediates

-

In the synthesis of biologically active molecules

-

For the preparation of advanced materials and specialty chemicals

Researchers have reported that 3-(tert-butyldimethylsilyloxy)propan-1-amine provides reliable and consistent results in experimental procedures, particularly in precision chemical synthesis applications .

| Safety Aspect | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Table 3: Safety Information for 3-(tert-butyldimethylsilyloxy)propan-1-amine

Personal protective equipment including gloves, eye protection, and adequate ventilation should be employed when handling this compound.

Comparison with Similar Compounds

3-(tert-butyldimethylsilyloxy)propan-1-amine belongs to a family of silyl-protected aminoalcohols that serve similar functions in organic synthesis. While the search results didn't provide explicit comparisons, we can infer several related compounds that differ in their protecting groups:

| Compound | Protecting Group | Comparison to TBDMS derivative |

|---|---|---|

| 3-(trimethylsilyloxy)propan-1-amine | Trimethylsilyl (TMS) | Less stable to acidic and basic conditions; more easily removed |

| 3-(triisopropylsilyloxy)propan-1-amine | Triisopropylsilyl (TIPS) | More stable to acidic conditions; more sterically hindered |

| 3-(tert-butyldiphenylsilyloxy)propan-1-amine | tert-Butyldiphenylsilyl (TBDPS) | More stable to acidic and basic conditions; more difficult to remove |

Table 4: Comparison of 3-(tert-butyldimethylsilyloxy)propan-1-amine with Related Compounds

The TBDMS protecting group provides a balance of stability and removability that makes 3-(tert-butyldimethylsilyloxy)propan-1-amine particularly useful in multi-step synthesis where selective deprotection is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume